N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole ring substituted with a dimethylamino group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or triethylamine as bases in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-imidazol-4-amine
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C14H20N4/c1-11-14(10-16-18(11)4)15-9-12-5-7-13(8-6-12)17(2)3/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
FSJQPIAMYYQYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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